molecular formula C18H30ClNO B1394658 2-{2-[4-(Tert-butyl)-2-methylphenoxy]-ethyl}piperidine hydrochloride CAS No. 1220016-54-5

2-{2-[4-(Tert-butyl)-2-methylphenoxy]-ethyl}piperidine hydrochloride

Cat. No.: B1394658
CAS No.: 1220016-54-5
M. Wt: 311.9 g/mol
InChI Key: QKQASUUYPQCPEG-UHFFFAOYSA-N
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Description

2-{2-[4-(Tert-butyl)-2-methylphenoxy]-ethyl}piperidine hydrochloride is a chemical compound with a complex structure that includes a piperidine ring, a tert-butyl group, and a phenoxyethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[4-(Tert-butyl)-2-methylphenoxy]-ethyl}piperidine hydrochloride typically involves multiple steps. One common method starts with the preparation of the phenoxyethyl intermediate, which is then reacted with piperidine under specific conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium on carbon. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of microreactor technology can enhance the efficiency and sustainability of the process by allowing precise control over reaction conditions and minimizing waste.

Chemical Reactions Analysis

Types of Reactions

2-{2-[4-(Tert-butyl)-2-methylphenoxy]-ethyl}piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction typically produces an alcohol.

Scientific Research Applications

2-{2-[4-(Tert-butyl)-2-methylphenoxy]-ethyl}piperidine hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: This compound can be used in the study of biological pathways and mechanisms.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{2-[4-(Tert-butyl)-2-methylphenoxy]-ethyl}piperidine hydrochloride involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors or enzymes, modulating their activity. The tert-butyl group and phenoxyethyl moiety can influence the compound’s binding affinity and specificity, affecting its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-{2-[4-(Tert-butyl)-2-methylphenoxy]-ethyl}amine hydrochloride
  • 2-{2-[4-(Tert-butyl)-2-methylphenoxy]-ethyl}morpholine hydrochloride

Uniqueness

2-{2-[4-(Tert-butyl)-2-methylphenoxy]-ethyl}piperidine hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the piperidine ring, in particular, differentiates it from other similar compounds and can result in unique interactions with biological targets.

Properties

IUPAC Name

2-[2-(4-tert-butyl-2-methylphenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO.ClH/c1-14-13-15(18(2,3)4)8-9-17(14)20-12-10-16-7-5-6-11-19-16;/h8-9,13,16,19H,5-7,10-12H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKQASUUYPQCPEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(C)(C)C)OCCC2CCCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220016-54-5
Record name Piperidine, 2-[2-[4-(1,1-dimethylethyl)-2-methylphenoxy]ethyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220016-54-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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